![molecular formula C23H34O5 B13724675 (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)
(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Latanoprost (free acid) is a biologically active form of the prodrug latanoprost, which is a prostaglandin F2α analog. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure. Latanoprost (free acid) works by increasing the outflow of aqueous humor from the eye, thus lowering intraocular pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Latanoprost (free acid) is synthesized from its prodrug, latanoprost, through hydrolysis. The synthesis involves the esterification of a prostaglandin intermediate followed by hydrolysis to yield the free acid form. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis process .
Industrial Production Methods
Industrial production of latanoprost (free acid) involves large-scale hydrolysis of latanoprost. The process is optimized for high yield and purity, often using high-performance liquid chromatography (HPLC) for purification and quantification .
Analyse Chemischer Reaktionen
Types of Reactions
Latanoprost (free acid) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various metabolites and derivatives of latanoprost (free acid), which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Latanoprost (free acid) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying prostaglandin analogs and their reactions.
Biology: It is used in research on cellular signaling pathways and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects in glaucoma and ocular hypertension.
Industry: It is used in the development of new drug delivery systems and formulations
Wirkmechanismus
Latanoprost (free acid) exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding leads to the remodeling of the extracellular matrix, increasing the outflow of aqueous humor and thereby reducing intraocular pressure. The molecular targets involved include matrix metalloproteinases and other enzymes that regulate extracellular matrix turnover .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to latanoprost (free acid) include:
Bimatoprost: Another prostaglandin analog used for glaucoma treatment.
Travoprost: A prostaglandin analog with similar therapeutic effects.
Tafluprost: A prostaglandin analog with a different side effect profile .
Uniqueness
Latanoprost (free acid) is unique in its high efficacy and safety profile. It has a well-established mechanism of action and is widely used in clinical practice. Compared to other prostaglandin analogs, it has fewer systemic side effects and is well-tolerated by patients .
Eigenschaften
Molekularformel |
C23H34O5 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19-,20-,21+,22-/m1/s1 |
InChI-Schlüssel |
HNPFPERDNWXAGS-PEWPPZROSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@@H](CCC2=CC=CC=C2)O)O |
Kanonische SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


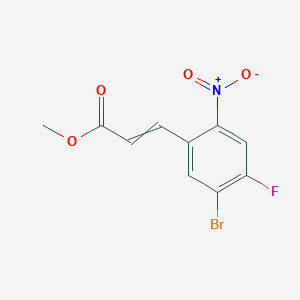
![6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine](/img/structure/B13724604.png)
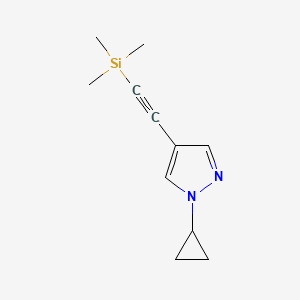
![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)
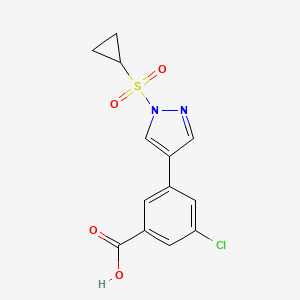
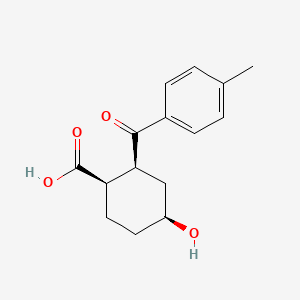
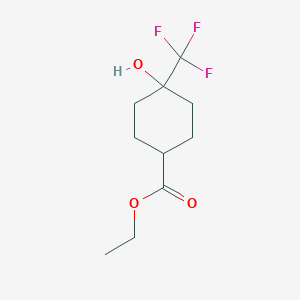
![4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13724639.png)
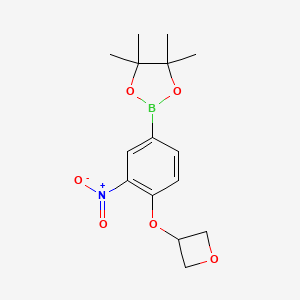
![3-[(2-Methoxybenzenesulfonyl)methyl]piperidine](/img/structure/B13724644.png)
![1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B13724652.png)
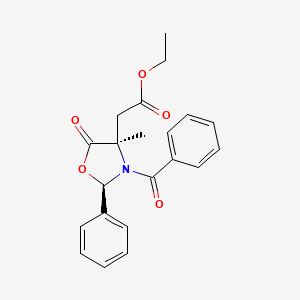
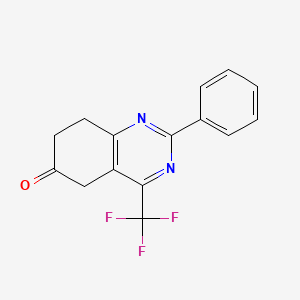
![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)
